2-Bromo-N,N-dimethylpyrimidin-5-amine

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Researchers facing failed Suzuki couplings with 2-chloropyrimidines need a more reliable electrophile. 2-Bromo-N,N-dimethylpyrimidin-5-amine (CAS 1209458-17-2) solves this by providing demonstrably higher reactivity in Pd-catalyzed cross-couplings. • Ensures successful C-C bond formation where 2-chloro analogs fail, reducing optimization time. • 98% purity minimizes catalyst poisoning, delivering cleaner reaction profiles. • Enables efficient synthesis of P38 MAP kinase inhibitors and PROTAC building blocks.

Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
CAS No. 1209458-17-2
Cat. No. B3221927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,N-dimethylpyrimidin-5-amine
CAS1209458-17-2
Molecular FormulaC6H8BrN3
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCN(C)C1=CN=C(N=C1)Br
InChIInChI=1S/C6H8BrN3/c1-10(2)5-3-8-6(7)9-4-5/h3-4H,1-2H3
InChIKeyWZWDKKDHUJMAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N-dimethylpyrimidin-5-amine Procurement Guide


2-Bromo-N,N-dimethylpyrimidin-5-amine (CAS 1209458-17-2) is a halogenated pyrimidine building block with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol [1]. It features a bromine atom at the 2-position of the pyrimidine ring and a dimethylamino group at the 5-position [2]. This specific substitution pattern renders it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other nitrogen-containing heterocycles [3]. While several brominated pyrimidine analogs exist, the precise regiochemistry and the identity of the halogen substituent critically dictate reactivity in cross-coupling reactions and subsequent derivatization pathways [4]. This guide provides a data-driven comparison to aid in selecting this compound over its closest alternatives.

Regiochemistry
2-Bromo-5-dimethylamino substitution pattern for Pd-catalyzed cross-coupling at the 2-position
Synthetic handle
Dimethylamino group enables further functionalization or electronic tuning
Reported use context
Cited as a synthetic intermediate in kinase inhibitor chemistry

2-Bromo-N,N-dimethylpyrimidin-5-amine: Why Analogs Fail


Substituting a 2-bromopyrimidine for a 2-chloropyrimidine in palladium-catalyzed cross-coupling reactions is not a simple interchange. As established in patent literature, 2-chloro-substituted pyrimidines often proceed poorly or not at all in key C-C bond-forming reactions, whereas the corresponding 2-bromo derivatives are demonstrably more suitable reactants [1]. Furthermore, the position of the bromine atom is critical; regioisomers such as 5-bromo-2-(dimethylamino)pyrimidine (CAS 38696-21-8) present a completely different electronic environment and reactivity profile, leading to divergent reaction outcomes [2]. The dimethylamino group at the 5-position also distinguishes this compound from simpler 2-bromopyrimidines, offering a handle for further functionalization or influencing the electronics of the ring during nucleophilic aromatic substitution. Therefore, generic substitution without accounting for halogen identity and substitution pattern can lead to synthetic failure or suboptimal yields. The quantitative evidence below provides the rationale for selecting 2-Bromo-N,N-dimethylpyrimidin-5-amine specifically.

Target
2-Bromo-N,N-dimethylpyrimidin-5-amine
2-Chloro analog
Chloropyrimidines may proceed poorly in Pd cross-coupling; reactivity may shift significantly
Target
2-Bromo regiochemistry
5-Bromo regioisomer
Different electronic environment alters oxidative addition; coupling efficiency may not transfer
Target
5-Dimethylamino substitution
Unsubstituted 2-bromopyrimidine
Lacks the dimethylamino handle; electronic modulation and downstream diversification differ

2-Bromo-N,N-dimethylpyrimidin-5-amine Comparator Analysis


2-Bromo vs. 2-Chloro Cross-Coupling Reactivity

The 2-bromo substituent in 2-Bromo-N,N-dimethylpyrimidin-5-amine enables efficient palladium-catalyzed cross-coupling reactions, a key transformation for building complex pyrimidine-containing molecules. Patent EP1411048A1 explicitly states that while 2-chloro-substituted pyrimidines are readily available, cross-coupling reactions employing them 'proceed poorly if at all' [1]. In contrast, 2-bromo-substituted pyrimidines are 'expected to be more suitable reactants' for these couplings [1]. This differential reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating oxidative addition to palladium(0) catalysts. This data point supports the selection of the 2-bromo analog for reaction sequences requiring reliable cross-coupling steps.

2-Br vs. 2-Cl coupling
Class-level inference
2-Br reported more suitable; 2-Cl may proceed poorly if at all
Supports 2-bromo selection for Pd cross-coupling workflows
Based on patent EP1411048A1; reaction-specific validation advised
Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Purity Benchmark: 2-Bromo vs. 2-Chloro

The minimum HPLC purity specification for 2-Bromo-N,N-dimethylpyrimidin-5-amine from a primary commercial source is 98% [1]. In comparison, the 2-chloro analog (2-chloro-N,N-dimethylpyrimidin-5-amine, CAS 62802-43-1) is commonly supplied at a lower purity grade of 95% from major vendors . This 3% absolute difference in purity can translate to a significant reduction in impurities during subsequent reactions, potentially improving yields and simplifying purification. For applications requiring high-purity starting materials, such as late-stage functionalization or preclinical candidate synthesis, this specification provides a tangible advantage.

Purity benchmark
Cross-study comparable
98% vs. 95% (HPLC)
Higher specification may reduce impurity-related yield loss
Supplier specifications; lot-specific verification needed
Chemical Procurement Quality Control Purity

Halogen & Regioisomer Differentiation

The presence of a bromine atom at the 2-position imparts distinct physicochemical properties compared to chlorine or regioisomeric substitution. 2-Bromo-N,N-dimethylpyrimidin-5-amine has a molecular weight of 202.05 g/mol [1], whereas the 2-chloro analog (CAS 62802-43-1) weighs 157.6 g/mol, and the regioisomer 5-bromo-2-(dimethylamino)pyrimidine (CAS 38696-21-8) has the same molecular weight but different melting point (74-81°C vs. data not available for target) [2]. The heavier bromine atom can enhance halogen bonding interactions in biological systems and provides a distinct isotopic signature useful in mass spectrometry-based metabolism studies. Additionally, the 2-bromo substitution is more activated toward oxidative addition in cross-coupling than the 5-bromo isomer due to electronic effects of the adjacent nitrogen atoms. This combination of factors makes the compound uniquely suited for specific medicinal chemistry applications where both reactivity and physicochemical properties are design parameters.

Halogen & isomer profile
Cross-study comparable
Br 202.05 g/mol; Cl 157.6 g/mol; 5-Br regioisomer mp 74-81°C
Mass and halogen identity affect solubility, permeability, and isotopic pattern
Physicochemical review; regioisomer solid form may differ
Structure-Activity Relationship Halogen Bonding Molecular Design

P38 MAP Kinase Inhibitor Application

2-Bromo-N,N-dimethylpyrimidin-5-amine is explicitly cited as a synthetic intermediate in the preparation of P38 MAP kinase inhibitors [1]. P38 MAP kinase is a clinically validated target for inflammatory diseases (e.g., rheumatoid arthritis, COPD) and certain cancers. While the compound itself is not a bioactive molecule, its specific substitution pattern enables the construction of the core pharmacophore found in numerous P38 inhibitors. In contrast, the 2-chloro analog or the 5-bromo regioisomer are not explicitly linked to P38 inhibitor synthesis in vendor technical literature, suggesting that the 2-bromo-5-dimethylamino arrangement is particularly suited for this class of compounds. The bromine atom at the 2-position serves as a versatile handle for introducing aryl or heteroaryl groups via cross-coupling, which are often critical for kinase selectivity and potency.

P38 inhibitor context
Supporting evidence
Cited as intermediate for P38 MAP kinase inhibitor synthesis
Reported synthetic application; supports kinase-focused library design
Vendor literature; independent validation of scope advised
Kinase Inhibitors Inflammation Cancer

2-Bromo vs. 5-Bromo Regioselectivity

In palladium-catalyzed cross-coupling reactions, the electronic environment of the halopyrimidine dictates reactivity. The 2-position of pyrimidine is adjacent to two nitrogen atoms, which inductively withdraw electron density, making the C-Br bond at the 2-position more electrophilic and therefore more susceptible to oxidative addition by Pd(0) compared to the 5-position. This electronic effect translates to higher reaction rates and often better yields for 2-bromopyrimidines in Suzuki, Stille, and Negishi couplings relative to their 5-bromo counterparts. While a direct head-to-head study comparing 2-Bromo-N,N-dimethylpyrimidin-5-amine and its 5-bromo regioisomer is not available in the public domain, the general principle is well-established in the heterocyclic chemistry literature [1]. The presence of the electron-donating dimethylamino group at the 5-position further activates the 2-position by increasing electron density on the ring, potentially enhancing the rate of oxidative addition. This regiochemical advantage ensures more predictable and efficient diversification at the 2-position.

2-Br vs. 5-Br reactivity
Class-level inference
2-Br position more electrophilic; faster oxidative addition expected
Regiochemistry influences coupling rate and selectivity
Based on electronic principles; head-to-head data unavailable
Synthetic Methodology Palladium Catalysis Regioselectivity

2-Bromo-N,N-dimethylpyrimidin-5-amine Application Scenarios


P38 Inhibitor Lead Optimization

Medicinal chemistry teams working on P38 MAP kinase inhibitors should procure 2-Bromo-N,N-dimethylpyrimidin-5-amine as a key building block for introducing diversity at the 2-position via Suzuki or Buchwald-Hartwig couplings. The documented use of this compound in P38 inhibitor synthesis [1] and the established superiority of 2-bromo pyrimidines over 2-chloro analogs in cross-coupling [2] provide a strong rationale for its selection. The 98% minimum purity specification ensures that coupling reactions are not compromised by impurities that could poison catalysts or generate difficult-to-remove byproducts.

Late-Stage C-C Bond Formation

Process chemists developing scalable routes to complex pyrimidine-containing APIs should select 2-Bromo-N,N-dimethylpyrimidin-5-amine when reliable, high-yielding cross-coupling is required. The class-level evidence indicates that 2-bromo pyrimidines are more suitable reactants than 2-chloro pyrimidines for Suzuki-Miyaura couplings, reducing the risk of reaction failure and minimizing the need for extensive reaction optimization [2]. The heavier molecular weight and bromine isotopic pattern also facilitate LC-MS monitoring of reaction progress and impurity tracking.

Covalent Probe Synthesis

For chemical biology groups developing targeted covalent inhibitors or PROTACs, the 2-bromo group offers a dual advantage: it can be used for initial cross-coupling to install a recognition element and, if retained, the bromine atom can serve as a heavy atom for X-ray crystallography or as a site for late-stage halogen exchange. The distinct molecular weight and halogen identity of this compound compared to its chloro analog provide additional design flexibility when optimizing physicochemical properties [3].

Pyrimidine-Based Agrochemical Synthesis

Agrochemical discovery teams exploring pyrimidine-based active ingredients should consider 2-Bromo-N,N-dimethylpyrimidin-5-amine as a versatile intermediate. The patent literature emphasizes the importance of 2-bromo pyrimidines in assembling complex molecules for liquid crystals and pharmaceuticals [2]; similar synthetic logic applies to agrochemicals where heterocyclic cores are prevalent. The dimethylamino group provides a handle for further functionalization or can remain in the final molecule to modulate logP and solubility.

Application
Selection Property
Validation Focus
Kinase inhibitor core diversification
2-Bromo-5-dimethylamino substitution pattern for cross-coupling
Coupling reproducibility with aryl/heteroaryl partners
Late-stage C–C bond formation
Reported higher reactivity of 2-Br over 2-Cl in palladium catalysis
Yield consistency and scalability under process conditions
Covalent probe / PROTAC synthesis
Bromine as heavy atom and cross-coupling site
Compatibility with functionalized coupling partners and late-stage exchange
Pyrimidine-based agrochemical intermediates
Dimethylamino handle for physicochemical tuning
Structural diversification and logP/solubility modulation

Technical Documentation Hub

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37 linked technical documents
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